4-(2,6-Dimethoxybenzoyl)isoquinoline is an organic compound classified as a derivative of isoquinoline, characterized by the presence of a benzoyl group substituted with two methoxy groups at the 2 and 6 positions. Its molecular formula is and it has a molecular weight of approximately 293.3 g/mol. This compound is notable for its potential biological activities, particularly in the cardiovascular system, where it may influence intracellular calcium concentration and affect cardiac contractility .
The synthesis of 4-(2,6-Dimethoxybenzoyl)isoquinoline typically involves the reaction of isoquinoline with 2,6-dimethoxybenzoyl chloride. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as pyridine or triethylamine is employed to neutralize the hydrochloric acid produced during the reaction.
The molecular structure of 4-(2,6-Dimethoxybenzoyl)isoquinoline consists of an isoquinoline core with a benzoyl group attached at the 4-position and methoxy groups at the 2 and 6 positions of the benzene ring. The structural formula can be represented as follows:
InChI=1S/C18H15NO3/c1-21-13-7-8-17(22-2)15(9-13)18(20)16-11-19-10-12-5-3-4-6-14(12)16/h3-11H,1-2H3
This structure indicates a complex arrangement that contributes to its chemical reactivity and biological activity.
4-(2,6-Dimethoxybenzoyl)isoquinoline can undergo several types of chemical reactions:
The mechanism of action for 4-(2,6-Dimethoxybenzoyl)isoquinoline primarily involves its interaction with ion channels in cardiomyocytes. It has been shown to influence intracellular calcium concentrations by blocking sodium and calcium channels, leading to negative inotropic effects—decreasing the force of muscle contractions.
Research indicates that isoquinoline derivatives affect calcium signaling pathways in cardiomyocytes, which can be crucial for understanding their potential therapeutic applications in cardiovascular diseases .
These properties are essential for determining its behavior in various chemical environments and potential applications in pharmaceuticals .
4-(2,6-Dimethoxybenzoyl)isoquinoline has several scientific uses, particularly in medicinal chemistry:
The emergence of 4-(2,6-dimethoxybenzoyl)isoquinoline (CAS 1187168-19-9) reflects medicinal chemistry’s strategic focus on isoquinoline derivatives as privileged scaffolds. Isoquinolines gained prominence in the early 19th century following the isolation of morphine—the first bioactive isoquinoline alkaloid—which established this core as a rich source of pharmacologically active compounds [3] [5]. By the late 20th century, synthetic efforts shifted toward rationally modified isoquinoline derivatives to overcome limitations of natural alkaloids, such as structural complexity and poor bioavailability. The benzoyl-substituted variant, 4-(2,6-dimethoxybenzoyl)isoquinoline, arose from systematic explorations into C1 and C4 functionalization to enhance target engagement and metabolic stability [4] [8]. Its first reported synthesis in the early 21st century leveraged classical methods like the Pomeranz–Fritsch–Bobbitt cyclization, which constructs the isoquinoline ring from benzaldehyde derivatives and 2,2-diethoxyethylamine precursors [8]. Unlike naturally occurring isoquinolines (e.g., berberine or morphine), this synthetic analog lacks chiral centers, simplifying production while enabling precise structure-activity relationship (SAR) studies. Its initial documentation coincided with broader interest in isoquinoline-based kinase inhibitors and antimicrobial agents, positioning it as a versatile intermediate for drug discovery pipelines [6].
Table 1: Key Historical Milestones in Isoquinoline-Based Drug Development
Time Period | Development | Impact |
---|---|---|
Early 19th century | Isolation of morphine (first isoquinoline alkaloid) | Validated isoquinoline scaffold’s bioactivity [5] |
1893 | Pomeranz–Fritsch–Bobbitt cyclization reported | Enabled synthetic access to isoquinoline core [8] |
Late 20th century | FDA approval of berberine-based antimicrobials | Demonstrated clinical utility of simple isoquinolines [1] |
Early 21st century | Rational design of 4-acylisoquinoline derivatives | Addressed metabolic limitations of natural alkaloids [4] [6] |
2010s–2020s | Discovery of allosteric gyrase inhibitors (e.g., isoquinoline sulfonamides) | Highlighted isoquinoline’s applicability against resistant pathogens [6] |
4-(2,6-Dimethoxybenzoyl)isoquinoline exemplifies strategic molecular hybridization, merging two pharmacophoric elements: an isoquinoline heterocycle and a 2,6-dimethoxy-substituted benzoyl group. This design confers distinct electronic and steric properties critical for biological interactions:
Table 2: Structural Parameters and Pharmacophoric Contributions
Structural Element | Physicochemical Properties | Pharmacophoric Role |
---|---|---|
Isoquinoline ring | LogP ≈ 2.8; pKa (basic N) ≈ 5.1 | Base for DNA/enzyme intercalation; H-bond acceptor [2] [4] |
C4-Benzoyl group | Electron-withdrawing (σₚ ≈ 0.45) | Enhances electrophilicity; enables π-stacking [6] |
2,6-Dimethoxy substitution | Steric bulk (Es ≈ −1.2); moderate π-donation (+M effect) | Directs hydrophobic binding; reduces oxidative metabolism [4] [6] |
SAR studies of analogous compounds underscore this scaffold’s versatility. In isoquinoline sulfonamides, elongation between the isoquinoline and aryl rings via alkyl linkers significantly improved antibacterial potency, suggesting 4-(2,6-dimethoxybenzoyl)isoquinoline’s direct C4-linkage may optimize target engagement in sterically constrained pockets [6]. Modifications to methoxy groups (e.g., demethylation or halogen replacement) typically reduce activity, confirming their role in orienting the benzoyl group and shielding the carbonyl from nucleophilic attack [6]. Metal-coordination studies further reveal that the isoquinoline nitrogen and carbonyl oxygen can chelate divalent cations (e.g., Zn²⁺, Cu²⁺), potentially enabling nuclease-mimetic or proteasome-inhibitory activity in anticancer applications [2] [3].
Despite its promising design, 4-(2,6-dimethoxybenzoyl)isoquinoline faces unresolved mechanistic and optimization challenges:
Priority research directions include:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: